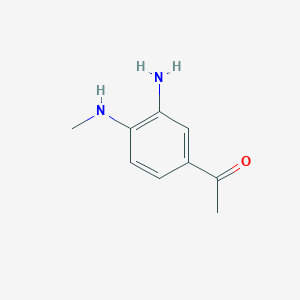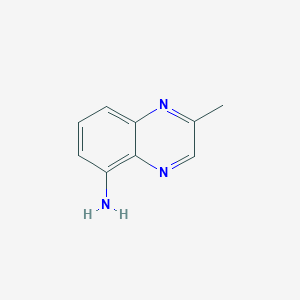![molecular formula C20H16O B099091 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol CAS No. 17573-24-9](/img/structure/B99091.png)
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benzopyrene. This compound is known for its complex structure and significant biological activity. It is often studied for its potential mutagenic and carcinogenic properties, making it a compound of interest in environmental and health-related research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol typically involves the hydroxylation of 7,8,9,10-tetrahydrobenzo(a)pyrene. One common method includes the use of N-bromosuccinimide (NBS) for bromination, followed by a hydroxylation step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis techniques, often starting from simpler aromatic hydrocarbons and utilizing various catalysts and reagents to achieve the desired hydroxylation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Reduced PAH compounds.
Substitution: Various substituted benzopyrene derivatives.
科学研究应用
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is extensively studied for its role in:
Chemistry: Used as a starting material for synthesizing other complex PAH derivatives.
Biology: Investigated for its interactions with DNA and potential to form DNA adducts, leading to mutations.
Medicine: Studied for its carcinogenic properties and potential role in cancer research.
Industry: Utilized in the synthesis of specialized organic compounds and materials.
作用机制
The compound exerts its effects primarily through the formation of electrophilic sulfuric acid esters, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and potentially initiate carcinogenesis. The activation of the compound is often facilitated by sulfotransferase enzymes in the liver .
相似化合物的比较
7,8,9,10-Tetrahydrobenzo(a)pyrene: The parent hydrocarbon without the hydroxyl group.
Benzo(a)pyrene: A well-known PAH with significant carcinogenic properties.
7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: Another hydroxylated derivative with similar properties.
Uniqueness: 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form DNA adducts and its activation by sulfotransferase enzymes distinguish it from other similar PAHs .
属性
CAS 编号 |
17573-24-9 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H16O/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17,21H,2,5-6H2 |
InChI 键 |
VEFFVGHBCVMXOT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
规范 SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
同义词 |
10-HTBP 10-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)

